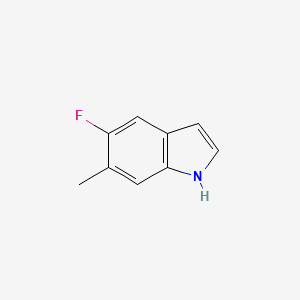

5-fluoro-6-methyl-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAVXDSGDUVHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646649 | |

| Record name | 5-Fluoro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-16-7 | |

| Record name | 5-Fluoro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 5 Fluoro 6 Methyl 1h Indole and Its Derivatives

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (EAS) is the hallmark reaction of the indole nucleus. The high electron density of the pyrrole (B145914) ring, due to the lone pair of electrons on the nitrogen atom participating in the π-system, makes it significantly more reactive than benzene (B151609) towards electrophiles.

Reactivity Profiles at C-3 and Other Positions Influenced by Fluoro and Methyl Substituents

The preferred site for electrophilic attack on the indole ring is overwhelmingly the C-3 position. This regioselectivity is attributed to the formation of the most stable cationic intermediate (arenium ion), where the positive charge is delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzenoid portion.

The substituents on the benzene ring of 5-fluoro-6-methyl-1H-indole modulate its reactivity:

6-Methyl Group: Conversely, the methyl group at the C-6 position is an electron-donating group through hyperconjugation and a weak inductive effect (+I effect). This effect increases the electron density of the benzene ring, thereby activating the molecule towards electrophilic substitution.

Table 1: Common Electrophilic Aromatic Substitution Reactions on Indoles

| Reaction | Reagents | Typical Product | Notes |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde | A mild and efficient method for introducing a formyl group at C-3. wikipedia.orgorganic-chemistry.org |

| Mannich Reaction | CH₂O, R₂NH | 5-Fluoro-6-methyl-N,N-dialkyl-1H-indole-3-methanamine (Gramine analogue) | Produces versatile intermediates for further synthesis. nih.govmtak.hu |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) | (5-Fluoro-6-methyl-1H-indol-3-yl)(alkyl)ketone | Requires stoichiometric amounts of Lewis acid; product is deactivated to further substitution. wikipedia.orgorganic-chemistry.org |

| Halogenation | NBS, NCS, I₂ | 3-Halo-5-fluoro-6-methyl-1H-indole | Can proceed under mild conditions without a Lewis acid catalyst. |

| Nitration | HNO₃, H₂SO₄ (or milder nitrating agents) | 5-Fluoro-6-methyl-3-nitro-1H-indole | Harsh acidic conditions can lead to polymerization; milder reagents are often preferred. researchgate.net |

Mechanistic Investigations of Electrophilic Aromatic Substitutions

The mechanism for electrophilic aromatic substitution on this compound follows the classical two-step pathway observed for other aromatic compounds.

Attack on the Electrophile: The π-electrons of the indole ring, primarily from the C2-C3 double bond, act as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Attack at C-3 is favored as it generates an intermediate where the positive charge is delocalized over C-2 and the nitrogen atom, keeping the benzene ring's aromaticity intact.

Deprotonation: A weak base removes the proton from the C-3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-substituted product. This step is typically fast.

The presence of the 5-fluoro and 6-methyl groups does not alter this fundamental mechanism but influences the energy of the transition state and the intermediate, thereby affecting the reaction rate.

Nucleophilic Reactivity and Additions to the Indole System

The indole nucleus is electron-rich and generally does not undergo direct nucleophilic aromatic substitution. However, it exhibits nucleophilic character in several ways:

N-Deprotonation: The N-H proton is weakly acidic (pKa ≈ 17) and can be removed by a strong base (e.g., NaH, organolithium reagents) to form an indolyl anion. This anion is a potent nucleophile that can react with various electrophiles, typically at the N-1 position, although C-3 substitution can also occur depending on the counterion, solvent, and electrophile.

Reactivity as a Nucleophile: The indole itself, particularly the C-3 position, is nucleophilic and can participate in reactions such as Michael additions to α,β-unsaturated carbonyl compounds or aza-Friedel-Crafts reactions. mtak.hu

The 5-fluoro substituent, being electron-withdrawing, would slightly increase the acidity of the N-H proton, making deprotonation easier compared to the unsubstituted indole.

Cycloaddition and Rearrangement Reactions Involving the this compound Scaffold

Rearrangement reactions, such as the Fischer indole synthesis used to form the indole ring itself, are fundamental. diva-portal.org Post-synthetic rearrangements of substituted indoles can also occur, for example, acid-catalyzed migration of substituents from the N-1 to the C-3 position.

Reductive and Oxidative Transformations of this compound

Reductive Transformations: The indole nucleus can be selectively reduced.

Catalytic Hydrogenation: The pyrrole ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., using H₂, Pd/C, PtO₂) under appropriate conditions can reduce the C2-C3 double bond to yield the corresponding 5-fluoro-6-methylindoline. More forcing conditions can lead to the complete saturation of the entire bicyclic system to form octahydroindoles. acs.org

Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) in acidic media or triethylsilane (Et₃SiH) with trifluoroacetic acid (TFA) are commonly used for the selective reduction of the pyrrole ring. Photocatalytic hydroboration has also been reported for indole derivatives. acs.org

Oxidative Transformations: Indoles are susceptible to oxidation, which can sometimes lead to polymerization or complex product mixtures.

Air Oxidation: Simple indoles can slowly auto-oxidize in the presence of air and light.

Controlled Oxidation: Reagents like N-bromosuccinimide (NBS) in aqueous solution can lead to the formation of oxindoles. Stronger oxidizing agents such as ozone (O₃), potassium permanganate (B83412) (KMnO₄), or chromic acid can cleave the pyrrole ring, often leading to derivatives of anthranilic acid. The specific outcome of the oxidation of this compound would depend on the reagents and conditions employed.

Computational and Theoretical Investigations of 5 Fluoro 6 Methyl 1h Indole

Quantum Mechanical Studies for Electronic Structure and Molecular Properties

Quantum mechanical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the molecule's conformation. For 5-fluoro-6-methyl-1H-indole, conformational analysis would involve calculating the molecule's energy as key bonds are rotated. The conformation with the lowest energy is considered the most stable.

DFT calculations also yield critical information about a molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

For fluorinated indoles, these descriptors help predict how the molecule will behave in chemical reactions. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations can elucidate how substituents, like the fluorine and methyl groups on the indole (B1671886) ring, influence the molecule's electronic properties and, consequently, its reactivity. researchgate.net This theoretical approach can guide the synthesis of new derivatives and predict potential metabolic pathways by identifying the most likely sites for electrophilic or nucleophilic attack. mdpi.com

Molecular Simulation Techniques in Ligand-Target Interactions

Molecular simulations are essential for understanding how a molecule like this compound might interact with biological targets, such as proteins or enzymes. These techniques are fundamental in drug discovery and design. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nottingham.ac.uk This method is used to estimate the binding affinity, represented by a scoring function, which often correlates with the strength of the interaction.

Studies on various 5-fluoro-indole derivatives have utilized molecular docking to explore their potential as inhibitors of specific biological targets, such as the PI3K/Akt signaling pathway, which is implicated in cancer. dntb.gov.ua In these studies, derivatives are docked into the active site of the target protein to predict their binding mode and energy. Key interactions, such as hydrogen bonds and pi-stacking between the indole ring and amino acid residues in the protein's active site, are identified. nih.gov While specific docking results for the parent this compound are not detailed in the available literature, the data from its derivatives provide insight into how this structural scaffold interacts with biological macromolecules.

The following interactive table presents representative molecular docking data for 5-fluoro indole derivatives against a protein kinase, illustrating the type of information obtained from such studies.

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Derivative A | PI3Kα | -9.8 | Val851, Lys802 | 2 |

| Derivative B | PI3Kα | -9.5 | Ser774, Asp933 | 3 |

| Derivative C | PI3Kα | -9.2 | Tyr836, Val851 | 2 |

| Derivative D | PI3Kα | -8.9 | Lys802, Gln859 | 1 |

Note: The data in this table is representative of findings for 5-fluoro-indole derivatives from referenced studies and is used here for illustrative purposes. dntb.gov.ua

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a detailed view of the flexibility of the protein and the stability of the ligand within the binding site. easychair.org This method calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights that static docking models cannot provide. nih.gov

For complexes involving indole derivatives, MD simulations are used to assess the stability of the predicted binding pose. eurjchem.commdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to ensure the complex remains stable throughout the simulation. mdpi.com Furthermore, analysis of hydrogen bond persistence and conformational changes in the protein upon ligand binding helps to validate the docking results and provides a more accurate understanding of the binding mechanism at an atomic level. easychair.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Fluorinated Indoles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For substituted fluorinated indoles, a QSAR model would correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with a measured biological endpoint, such as inhibitory activity against an enzyme. nih.gov

The development of a QSAR model involves calculating a wide range of descriptors for a set of molecules with known activities. eurjchem.com Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that links these descriptors to the activity. eurjchem.com A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. Studies on indole derivatives have successfully used QSAR to develop predictive models for their activity against various targets, demonstrating the utility of this approach in guiding drug discovery efforts. eurjchem.comnih.gov

In Silico Pharmacokinetic and ADMET Predictions for this compound Analogues

Computational, or in silico, modeling serves as a critical tool in modern drug discovery, enabling the early prediction of a compound's pharmacokinetic profile. This includes its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For analogues of this compound, these predictive studies are instrumental in identifying candidates with favorable drug-like characteristics and filtering out those with potential liabilities before costly and time-consuming synthesis and in vitro testing. nih.govnih.gov The strategic placement of fluorine, as seen in the 5-fluoro position, is known to modulate key ADMET parameters such as permeability and metabolic stability. nih.gov

Research on various indole derivatives has demonstrated that in silico tools can effectively predict a range of properties. pensoft.netresearchgate.net These studies often begin by calculating fundamental physicochemical descriptors which are foundational to pharmacokinetic behavior. Key parameters evaluated typically include molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, which are assessed against established drug-likeness criteria like Lipinski's Rule of 5. pensoft.netfrontiersin.org

Pharmacokinetic assessments via computational models delve into specific ADMET characteristics. nih.gov For indole analogues, predictions often cover:

Absorption: Human Intestinal Absorption (HIA) is a key parameter to estimate oral bioavailability. japsonline.com

Distribution: Predictions for Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration are crucial. frontiersin.orgjapsonline.com BBB modeling helps determine if a compound is likely to have central nervous system effects. frontiersin.org

Metabolism: The potential for inhibition of Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2D6, is a standard component of in silico screening to flag potential drug-drug interactions. japsonline.com

Toxicity: Quantitative Structure-Toxicity Relationship (QSTR) models are employed to predict potential toxicities, such as hepatotoxicity or carcinogenicity, based on chemical structure. japsonline.com

The introduction of a fluorine atom can significantly influence these properties. Studies have shown that specific fluorination of heterocyclic scaffolds can lead to greatly improved permeability, enhanced solubility, and reduced in vivo clearance, ultimately resulting in increased oral exposure. nih.gov Computational models are essential for predicting how the unique electronic properties of fluorine will impact a molecule's interaction with metabolic enzymes and transporters, guiding the design of analogues with optimized pharmacokinetic profiles.

Detailed research findings from in silico studies on representative indole analogues are often compiled into predictive data tables to allow for direct comparison.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

This table outlines the calculated properties for hypothetical analogues of this compound based on Lipinski's Rule of 5, which is a cornerstone for evaluating a compound's potential as an orally active drug.

| Property | Analogue A | Analogue B | Analogue C | Guideline (Lipinski's Rule) |

| Molecular Weight ( g/mol ) | 320.4 | 410.5 | 495.6 | ≤ 500 |

| LogP (Lipophilicity) | 2.8 | 3.5 | 4.2 | ≤ 5 |

| Hydrogen Bond Donors | 1 | 2 | 3 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | 4 | 5 | ≤ 10 |

| Lipinski Violations | 0 | 0 | 0 | ≤ 1 |

Table 2: Predicted ADMET Profile

This table summarizes the computationally predicted ADMET properties for the hypothetical analogues, providing insights into their likely behavior in vivo.

| Parameter | Analogue A | Analogue B | Analogue C | Desired Outcome |

| Human Intestinal Absorption (%) | 92 | 88 | 81 | High |

| BBB Penetration | Low | Medium | High | Target Dependent |

| CYP2D6 Inhibition | No | No | Yes | No Inhibition |

| Hepatotoxicity Prediction | Low Risk | Low Risk | Moderate Risk | Low/No Risk |

| Plasma Protein Binding (%) | 85 | 91 | 96 | Moderate (<90%) |

These predictive models allow researchers to prioritize the synthesis of compounds, like Analogue A and Analogue B in this example, that exhibit a higher probability of success in later stages of drug development. researchgate.net

Biological Activities and Pharmacological Implications of 5 Fluoro 6 Methyl 1h Indole Derivatives

Antineoplastic and Cytotoxic Efficacy of Fluorinated and Methylated Indoles

Derivatives of fluorinated and methylated indoles have demonstrated notable potential as anticancer agents. The presence of the fluorine atom, a bioisostere of hydrogen with unique electronic properties, often enhances metabolic stability and binding affinity to biological targets.

A range of fluorinated indole (B1671886) derivatives has been evaluated for cytotoxic activity against various human cancer cell lines. For instance, studies on 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivatives revealed significant efficacy. Several of these compounds, including 6a, 6b, 6g, 6h, 6l, 6n, 7c, 7k, and 7l, were found to be highly effective against the A549 human lung carcinoma cell line, with IC50 values ranging from 10.6 to 58.8 µM, which is more potent than the standard drug cisplatin (B142131) (IC50 = 70.3 µM). dergipark.org.tr Notably, compounds 6a, 6b, and 7l showed selective effects on the A549 cell line without exhibiting significant cytotoxicity towards the normal human lung fibroblast cell line CCD-19Lu. dergipark.org.tr

Similarly, other studies have investigated indole-based sulfonylhydrazones for their anti-breast cancer potential. One derivative, compound 3b, demonstrated potent and selective cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 4.0 μM. nih.gov Another compound, 3f, was particularly active against the triple-negative MDA-MB-231 breast cancer cell line, showing an IC50 value of 4.7 μM. nih.gov The antiproliferative activity of fluorinated benzothiazole (B30560) derivatives has also been assessed, with a 5-fluoro derivative showing potent activity against MCF-7, MDA MB 468, HCT-116, and HT 29 cancer cell lines. rsc.org

Table 1: In Vitro Cytotoxicity of Selected Fluorinated Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6b (a 5-fluoro-1-methyl-1H-indole-2,3-dione derivative) | A549 (Lung) | 26.8 | dergipark.org.tr |

| 7k (a 5-fluoro-1-ethyl-1H-indole-2,3-dione derivative) | A549 (Lung) | 10.6 | dergipark.org.tr |

| Cisplatin (Reference) | A549 (Lung) | 70.3 | dergipark.org.tr |

| 3b (Indole-sulfonylhydrazone) | MCF-7 (Breast) | 4.0 | nih.gov |

The anticancer effects of fluorinated indole derivatives are attributed to several molecular mechanisms. A primary mechanism for many fluorinated compounds, including the widely used chemotherapeutic 5-fluorouracil (B62378) (5-FU), is the inhibition of thymidylate synthase (TS). nih.govcalis.edu.cnembopress.org This enzyme is crucial for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. nih.gov The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, blocking dTMP production and leading to "thymine-less" cell death. nih.govcalis.edu.cn

Beyond TS inhibition, these compounds can exert their effects through misincorporation into nucleic acids. Metabolites can be incorporated into both RNA and DNA, disrupting their normal function and processing, which contributes to cytotoxicity. nih.govcalis.edu.cnfrontiersin.org

More recently, immunomodulatory mechanisms have been identified. Some fluorinated pyrimidines can trigger cancer-cell-intrinsic STING (Stimulator of Interferon Genes) signaling, leading to the production of type I interferons and promoting T-cell-based antitumor immunity. embopress.org This suggests that the efficacy of these compounds may depend not only on direct cytotoxicity but also on their ability to remodel the tumor immune microenvironment. embopress.org Furthermore, 5-FU has been shown to selectively induce apoptosis in myeloid-derived suppressor cells (MDSC), a cell type that inhibits antitumor T-cell functions. nih.gov By eliminating MDSCs, these agents can enhance the activity of tumor-infiltrating CD8+ T cells. nih.gov Certain fluorinated indole derivatives also act as inhibitors of cytochrome P450 enzymes, which could affect drug metabolism. smolecule.com

Antimicrobial and Antifungal Potentials

Indole and its derivatives are recognized for their broad-spectrum antimicrobial properties, and the addition of fluorine and methyl groups can enhance this activity. nih.gov

Fluorinated indole derivatives have demonstrated efficacy against a variety of bacterial and fungal pathogens. In one study, 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones were screened for antituberculosis activity against Mycobacterium tuberculosis H37Rv. dergipark.org.tr Several compounds showed activity close to the standard drug rifampicin, with some derivatives being non-cytotoxic to normal human fibroblast (BJ) cells. dergipark.org.tr

Other studies have highlighted the broad-spectrum potential of indole derivatives. nih.gov For example, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties exhibited a wide range of activity, with Minimum Inhibitory Concentration (MIC) values between 3.125 and 50 µg/mL against tested microorganisms. nih.gov These compounds showed excellent antifungal activity against Candida krusei and moderate activity against Candida albicans. nih.gov Specifically, compounds 1b, 2b-d, and 3b-d were most effective against C. albicans, with MIC values of 3.125 µg/mL. nih.gov Similarly, novel indole compounds with piperazine (B1678402) moieties showed antibacterial activity comparable to reference drugs against Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. eurekaselect.com

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Indole-triazole derivatives (e.g., 3d) | C. albicans | 3.125 | nih.gov |

| Indole-triazole derivatives (e.g., 3d) | C. krusei | - (Described as "excellent") | nih.gov |

| Indole-piperazine derivatives (e.g., 4, 15) | MRSA | 25 | eurekaselect.com |

| Ampicillin (Reference) | MRSA | 50 | eurekaselect.com |

Indole itself is a signaling molecule in bacteria that can influence various processes, including biofilm formation. nih.govbit.edu.cn Derivatives of indole can interfere with these processes. For example, 5-iodoindole, a halogenated indole, has been shown to inhibit motility and biofilm formation in Acinetobacter baumannii. researchgate.net Its mechanism involves the generation of reactive oxygen species (ROS), which leads to a loss of plasma membrane integrity and subsequent cell death. researchgate.net

The chemotherapeutic agent 5-fluorouracil has also been investigated for its effects on bacteria, demonstrating an ability to inhibit biofilm formation in Pseudomonas aeruginosa in a dose-dependent manner. frontiersin.orgnih.gov It can suppress quorum-sensing-regulated virulence factors, which are crucial for bacterial communication and coordination in forming biofilms. frontiersin.org However, its impact can be complex, as some studies indicate it may increase the biomass of already established biofilms while inhibiting initial formation. frontiersin.org

Anti-inflammatory and Immunomodulatory Effects

Beyond their cytotoxic and antimicrobial activities, fluorinated and methylated indole derivatives possess significant anti-inflammatory and immunomodulatory properties.

The anti-inflammatory effects of 5-fluoro-2-oxindole, a related compound, have been demonstrated in models of peripheral inflammation. nih.gov Treatment with this compound inhibited the upregulation of phosphorylated mitogen-activated protein kinase (MAPK), the oxidative stress marker 4-hydroxy-2-nonenal (4-HNE), inducible nitric oxide synthase (NOS2), and microglial markers (CD11b/c and IBA-1) in the spinal cord and paws of mice with induced inflammation. nih.gov

Methylated derivatives of other heterocyclic compounds have also shown potent anti-inflammatory activity. mdpi.com For instance, certain methylflavones inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α in stimulated macrophages. mdpi.com Similarly, a pyrrole (B145914) derivative, structurally related to indole, exhibited potent anti-inflammatory activity by reducing local edema and suppressing systemic levels of the pro-inflammatory cytokine TNF-α. mdpi.com This compound also significantly increased levels of the anti-inflammatory cytokine TGF-β1, indicating a selective immunomodulatory mechanism. mdpi.com

The immunomodulatory effects of these compounds can also contribute to their anticancer activity. As mentioned previously, 5-FU can selectively eliminate myeloid-derived suppressor cells (MDSCs), thereby enhancing T-cell-dependent antitumor immunity. nih.gov This dual mechanism of direct cytotoxicity and immune system modulation highlights the therapeutic potential of fluorinated compounds in oncology.

Inhibition of Cyclooxygenase (COX) Enzymes

Derivatives of the indole scaffold have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes to reduce the production of prostaglandins. nih.gov The development of selective COX-2 inhibitors is a key area of research, aiming to minimize the gastrointestinal side effects associated with the inhibition of the COX-1 isoform. nih.gov

Research into indole derivatives has shown that specific substitutions can confer potent and selective COX-2 inhibitory activity. For instance, a study on indole hydrazide derivatives identified compounds with significant anti-inflammatory properties. nih.gov Docking studies of these derivatives revealed potential binding interactions with the COX-2 active site, similar to established inhibitors like indomethacin. researchgate.net While specific data for 5-fluoro-6-methyl-1H-indole derivatives is not extensively detailed in the available literature, the broader class of substituted indoles demonstrates a clear potential for COX inhibition. The electronic properties of the fluorine at the 5-position and the methyl group at the 6-position could influence the binding affinity and selectivity for COX isoforms.

Table 1: COX-2 Inhibitory Activity of Selected Indole Derivatives

| Compound | Structure | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (B62257) | Reference Drug | 0.05 | >100 |

| Indole Derivative 1 | Substituted Indole | 0.30 | 92.0 |

| Indole Derivative 2 | Substituted Indole | 1.38 | 18.2 |

Note: Data presented is for representative indole derivatives to illustrate the potential of the scaffold and is not specific to this compound. Data adapted from studies on various indole-based COX inhibitors. researchgate.net

Modulation of Pro-inflammatory Mediators

Beyond direct enzyme inhibition, the anti-inflammatory effects of indole derivatives can also be attributed to their ability to modulate the expression and release of various pro-inflammatory mediators. Inflammation involves a complex cascade of signaling molecules, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other mediators such as nitric oxide (NO). rsc.org

Studies on indole-based compounds have demonstrated their capacity to suppress the production of these pro-inflammatory cytokines in cellular models of inflammation. rsc.org For example, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced release of NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org This modulation of inflammatory pathways suggests that this compound derivatives could possess similar activities, contributing to a broader anti-inflammatory profile.

Antiviral and Antituberculosis Activities of Substituted Indoles

The indole scaffold is a key component in a variety of compounds exhibiting antimicrobial properties. chula.ac.th Specifically, derivatives of 5-fluoro-1H-indole have been synthesized and evaluated for their antiviral and antituberculosis activities.

In the realm of antiviral research, novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones have been tested against a panel of viruses. nih.gov Certain derivatives showed notable activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). nih.gov Molecular modeling studies have been employed to understand the potential binding interactions of these compounds with viral proteins, such as HSV-1 glycoprotein (B1211001) B and D. nih.gov

Regarding antituberculosis activity, various substituted indole derivatives have been synthesized and assessed for their ability to inhibit the growth of Mycobacterium tuberculosis. scholarsresearchlibrary.comthinkindiaquarterly.orgrsc.org For instance, indole-3-carboxaldehyde (B46971) thiosemicarbazones have shown activity against the H37Rv strain of M. tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 12.5 µg/ml. thinkindiaquarterly.org Similarly, indole-pyridine derived hydrazides have demonstrated potent activity against both sensitive and isoniazid-resistant strains of M. tuberculosis. nih.gov The presence of electron-withdrawing groups, such as fluorine, is often considered to contribute to the promising activity of these molecules. scholarsresearchlibrary.com

Table 2: Antituberculosis Activity of Representative Indole Derivatives

| Compound Series | Target Organism | MIC Range (µg/mL) |

| Indoyl-pyrimidones | M. tuberculosis H37Rv | 6.25 |

| Indole-3-carboxaldehyde thiosemicarbazones | M. tuberculosis H37Rv | 12.5 - 25 |

| Indole-pyridine hydrazide-hydrazones | M. tuberculosis H37Rv & INH-resistant strains | 0.05 - 5 |

Note: This table presents data for different classes of indole derivatives to highlight their potential against Mycobacterium tuberculosis. scholarsresearchlibrary.comthinkindiaquarterly.orgnih.gov

Central Nervous System (CNS) Activities and Neuropharmacology

The structural similarity of the indole ring to the neurotransmitter serotonin (B10506) has made it a privileged scaffold in the development of agents targeting the central nervous system. nih.gov Indole derivatives have been explored for a range of neuropharmacological effects, including neuroprotection and modulation of mood and cognition. nih.gov

Serotonin Receptor Modulation by Fluoro-Indole Derivatives

Serotonin (5-hydroxytryptamine or 5-HT) receptors are crucial targets for drugs treating a variety of psychiatric disorders. wikipedia.org Fluoro-substituted indole derivatives have been designed and synthesized as ligands for various serotonin receptor subtypes. For example, compounds with a 6-fluoro-1H-indole scaffold have been investigated as ligands for 5-HT1A and 5-HT2A receptors. nih.gov The substitution pattern on the indole ring is critical for determining the affinity and selectivity for different 5-HT receptor subtypes. mdpi.com

Studies have shown that certain fluoro-indole derivatives can act as potent and selective agonists or antagonists at specific serotonin receptors. For example, Ro60-0175, a difluoro-indole derivative, is a potent agonist at 5-HT2B and 5-HT2C receptors. wikipedia.org The development of ligands targeting the 5-HT6 receptor, in particular, has been an area of interest for cognitive enhancement in conditions like Alzheimer's disease. nih.gov

Anxiolytic, Antidepressant, and Memory-Enhancing Properties

The modulation of serotonin receptors by indole derivatives can translate into various behavioral effects. A number of indole-based compounds have been evaluated for their potential as anxiolytic and antidepressant agents. nih.govresearchgate.net For instance, some indole molecules incorporating an isoxazoline (B3343090) moiety have shown significant antidepressant-like activity in animal models, such as the forced swim test, without significantly affecting locomotor activity. researchgate.net

Furthermore, there is growing interest in the pro-cognitive effects of serotonin receptor modulators. Arylpiperazine derivatives containing an indole scaffold have demonstrated not only antidepressant and anxiolytic effects but also memory-enhancing properties in preclinical tests. nih.gov The ability of 5-HT6 receptor antagonists to facilitate cholinergic and glutamatergic neurotransmission has been linked to their potential to reverse memory impairments. nih.gov

Enzyme Inhibition Profiles and Mechanistic Insights

The incorporation of fluorine into organic molecules can profoundly influence their interaction with enzymes, making fluorinated compounds valuable tools for studying enzyme mechanisms and for the development of potent inhibitors. nih.govnih.gov The unique properties of fluorine, such as its high electronegativity and small size, can enhance binding affinity and lead to mechanism-based inhibition. nih.gov

Fluorinated indole derivatives have been investigated as inhibitors of various enzymes beyond COX. For example, a series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated as potential α-glucosidase inhibitors. nih.govresearchgate.net Several of these compounds exhibited potent inhibitory activity, with IC50 values significantly lower than the reference drug acarbose. nih.gov Kinetic studies of the most active compounds revealed a mixed-type, reversible inhibition of α-glucosidase. researchgate.net

The mechanism of inhibition by fluorinated compounds can involve several strategies. They can act as competitive inhibitors, competing with the natural substrate for the enzyme's active site. The fluorine atom can enhance binding through favorable interactions like halogen bonding. Alternatively, they can act as non-competitive inhibitors by binding to allosteric sites. In some cases, fluorinated molecules can act as "suicide substrates" or mechanism-based inactivators, where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. nih.gov

Hyaluronidase (B3051955) Inhibition by Fluorinated Indoles

Hyaluronidases are enzymes that degrade hyaluronan, a major component of the extracellular matrix, and their inhibition has therapeutic value in conditions like cancer and inflammation. nih.govznaturforsch.com Research has demonstrated that the introduction of fluorine into the indole structure can significantly enhance hyaluronidase inhibitory activity.

In one study, a series of oleanolic acid (OA) derivatives were synthesized to evaluate their effects on hyaluronidase. The results showed that the introduction of a fluorinated indole moiety led to a marked increase in anti-hyaluronidase activity. researchgate.netnih.gov Specifically, the fluorinated derivative (compound 6c) showed an IC50 value of 9.97 µg/mL, a significant improvement compared to the parent compound OA (IC50 = 80.3 µg/mL). nih.govtandfonline.com Spectroscopic and computational analyses revealed that these fluorinated indole derivatives can bind to the hyaluronidase protein, altering its secondary structure and thereby reducing its enzymatic activity. nih.govtandfonline.com

Further structure-activity relationship (SAR) studies have indicated that substitutions at specific positions on the indole ring are crucial for activity. For instance, the presence of a p-fluoro benzyl (B1604629) ring on the indole nitrogen was found to have a positive effect on the inhibitory capabilities of both indole-2- and 3-carboxamide derivatives. researchgate.netnih.gov Similarly, the substitution of fluoro groups at the para position of a benzamide (B126) attached to the 3rd position of the indole was favorable for the activity. researchgate.net These findings underscore the potential of fluorinated indoles as potent cosmeceuticals and therapeutic agents targeting hyaluronidase. nih.govtandfonline.com

Table 1: Hyaluronidase Inhibition by Fluorinated Indole Derivatives

| Compound | Description | IC50 Value | Source |

|---|---|---|---|

| Oleanolic Acid (OA) | Parent Compound | 80.3 µg/mL | nih.gov |

| OA Derivative 6c | With fluorinated indole moiety | 9.97 µg/mL | nih.gov |

Cytochrome P450 Enzyme (CYP) Modulation

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability by modulating the activity of cytochrome P450 (CYP) enzymes. daneshyari.comnih.gov These enzymes are crucial for the oxidative metabolism of most drugs. Replacing a hydrogen atom with fluorine on an aromatic ring, such as in an indole, can significantly slow down this metabolic process, thereby increasing the drug's half-life and bioavailability. daneshyari.com

For example, studies on regioselectively fluorinated 1-(naphthalen-2-ylmethyl)imidazoles, which share structural similarities with indole derivatives, have shown them to be potent inhibitors of CYP17 and CYP19 enzymes. nih.gov The position of the fluorine atom plays a critical role in the inhibitory activity. For instance, one derivative was identified as the most active inhibitor of CYP17, while others strongly inhibited CYP19. nih.gov One compound, in particular, was found to be a potent dual inhibitor of both enzymes. nih.gov

Furthermore, research has demonstrated that 3-substituted indoles can be bioactivated through a dehydrogenation mechanism catalyzed by CYP3A4, leading to reactive intermediates. researchgate.net This highlights the complex interaction between indole derivatives and CYP enzymes, where fluorination can serve as a tool to either inhibit the enzyme or prevent the formation of toxic metabolites. The strategic placement of fluorine can block these metabolically labile sites, a technique demonstrated with drugs like celecoxib and risperidone, where fluoro-analogs were found to be significantly more metabolically stable. nih.gov

Monoamine Oxidase (MAO) and Cholinesterase Inhibition

Derivatives of indole have been extensively investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), enzymes that are key targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

Fluorinated indole derivatives have shown particular promise as MAO inhibitors. A study on indole-5,6-dicarbonitrile derivatives found that 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was a potent, reversible, and competitive inhibitor of both MAO-A and MAO-B, with IC50 values of 0.014µM and 0.017µM, respectively. ebi.ac.uknih.gov Structure-activity relationship analysis revealed that modifications to the indole ring, such as methylation of the indole nitrogen, could eliminate MAO-B inhibition, demonstrating the sensitivity of the interaction to structural changes. ebi.ac.uknih.gov

In the realm of cholinesterase inhibition, fluorinated spiropyrrolidine heterocyclic hybrids containing an indole subunit have demonstrated potent activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One of the most active compounds, featuring a methoxy (B1213986) substituent, exhibited IC50 values of 1.97 ± 0.19 µM for AChE and 7.08 ± 0.20 µM for BChE. nih.gov Generally, indole-based hybrids showed better cholinesterase inhibitory activity compared to their phenyl-based counterparts. nih.gov The design of these molecules often aims for multi-target inhibition, concurrently targeting cholinesterases and MAO-B, which is considered a valuable strategy for managing Alzheimer's disease. nih.gov

Table 2: Inhibition of MAO and Cholinesterases by Indole Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | 0.014 µM | ebi.ac.uknih.gov |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | 0.017 µM | ebi.ac.uknih.gov |

| Indole-based spiropyrrolidine hybrid | AChE | 1.97 ± 0.19 µM | nih.gov |

Miscellaneous Pharmacological Activities

Beyond specific enzyme inhibition, fluorinated indole derivatives have demonstrated a broad spectrum of other pharmacological activities, positioning them as promising candidates for various therapeutic applications. daneshyari.comresearchgate.net

Antidiabetic Activity: Indole derivatives, both natural and synthetic, are recognized for their potential antidiabetic properties. nih.gov They can exert their effects through various mechanisms, including the inhibition of enzymes like α-amylase. researchgate.net For instance, novel pyrimidine (B1678525) compounds featuring fluoro-substitutions on a phenyl ring attached to the core structure were identified as active α-amylase inhibitors, with IC50 values comparable to the standard drug acarbose. researchgate.net

Antihypertensive Activity: Indole derivatives have been reported to possess antihypertensive properties. daneshyari.com Certain synthesized derivatives have exhibited significant calcium channel blockade activity, leading to relaxation of rabbit aortae and a decrease in heart rate. One compound, in particular, was shown to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS) in the aorta, a key regulator of vascular tone. researchgate.net

Antimalarial Activity: The search for new antimalarial agents has led to the investigation of indole-containing compounds. The introduction of a trifluoromethyl group, a common fluorination strategy, into a 1,2,4-triazino[5,6b]indole ring system has been shown to confer or increase in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govsci-hub.se While these fluorinated derivatives showed improved activity compared to their unsubstituted analogues, their potency was not superior to existing antimalarial drugs like chloroquine. sci-hub.se The mechanism of action is thought to involve interference with the parasite's DNA metabolism. sci-hub.se

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Fluoro 6 Methyl 1h Indole Derivatives

Correlating Positional Isomerism of Fluorine and Methyl with Biological Activity

The specific placement of fluorine and methyl groups on the indole (B1671886) ring is critical in determining the biological activity of the resulting derivatives. Studies on related indole-chalcone compounds as potential anticancer agents have demonstrated that subtle changes in the position of these substituents can lead to significant variations in potency.

For instance, in a series of indole-chalcone derivatives tested against the oxaliplatin-resistant metastatic colorectal cancer cell line HCT-116/L, the positioning of both fluoro and methyl groups profoundly impacted cytotoxicity. Shifting a fluorine atom from the 5-position to the 6-position resulted in a slight enhancement of activity. Similarly, the location of the methyl group was shown to be a key determinant of potency. While methyl groups at the 5- and 6-positions conferred similar activity, a methyl group at the 7-position yielded the most potent compound in that particular series. acs.org

This highlights a distinct SAR where the biological response is highly sensitive to the positional isomerism of the substituents on the indole core. The observed differences in activity can be attributed to how these positional changes affect the molecule's ability to fit into and interact with the binding site of its biological target, such as microtubules. acs.org

| Compound | Indole Substitution | GI₅₀ (nM) |

|---|---|---|

| 10 | 4-Methyl | 141 |

| 11 | 5-Methyl | 30 |

| 12 | 6-Methyl | 24 |

| 13 | 7-Methyl | 16 |

| 14 | 5-Fluoro | 7 |

| 15 (FC116) | 6-Fluoro | 6 |

Effects of Substituent Electronic and Steric Properties on Pharmacological Profiles

The pharmacological profile of 5-fluoro-6-methyl-1H-indole derivatives is heavily influenced by the electronic and steric properties of its substituents. The interplay between these properties dictates the molecule's reactivity, polarity, lipophilicity, and ability to form specific interactions with target proteins.

Electronic Properties: The fluorine atom at the 5-position and the methyl group at the 6-position exert distinct electronic effects on the indole ring.

Fluorine: As the most electronegative element, fluorine acts as a strong electron-withdrawing group through induction. This can lower the pKa of the indole N-H group, making it a better hydrogen bond donor. nih.govnih.gov The introduction of fluorine can also block sites of metabolism, thereby improving metabolic stability and bioavailability. nih.gov The electron-withdrawing nature of fluorine can also influence the electron density of the indole's π-system, which is crucial for π-π stacking interactions with biological targets. nih.govnih.gov

Methyl Group: The methyl group is a weak electron-donating group. Its presence can subtly increase the electron density of the aromatic ring system.

The combination of an electron-withdrawing fluorine and an electron-donating methyl group creates a unique electronic environment on the indole scaffold that can be fine-tuned for specific biological targets.

Steric Properties: Steric factors, such as the size and shape of substituents, are critical for ensuring a proper fit within a receptor's binding pocket.

Fluorine: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This minimal steric bulk means that a hydrogen atom can often be replaced by fluorine without causing significant steric clashes, making it a valuable bioisostere for hydrogen. nih.gov

Methyl Group: The methyl group is significantly larger than hydrogen and introduces bulk to the 6-position of the indole ring. This added size can be beneficial if it leads to favorable van der Waals interactions within a hydrophobic pocket of a target protein. However, it can also be detrimental if it causes steric hindrance that prevents optimal binding.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Pharmacological Implications |

|---|---|---|---|---|

| Fluorine | 5 | Strongly electron-withdrawing (inductive) | Minimal (bioisostere of hydrogen) | Modulates pKa, blocks metabolism, enhances binding affinity, alters π-electron density. nih.govnih.gov |

| Methyl | 6 | Weakly electron-donating | Adds bulk/lipophilicity | Can form favorable hydrophobic interactions, may cause steric hindrance. |

Stereochemical Considerations and Their Impact on Activity (if applicable to chiral derivatives)

While the parent this compound is achiral, its derivatives can possess stereocenters, making stereochemistry a critical factor in their biological activity. The introduction of a chiral center, for example, through substitution at the C3 position or on a side chain, results in the formation of enantiomers.

Enantiomers are non-superimposable mirror images that can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer (the eutomer) may bind with high affinity and elicit the desired biological response, while the other (the distomer) may be less active, inactive, or even cause unwanted side effects.

Although specific studies on the stereochemical impact on chiral derivatives of this compound are not extensively detailed in the available literature, the principles of stereoselectivity are fundamental in medicinal chemistry. For related fluorinated chiral compounds like oxindoles, it has been shown that the presence of fluorine can impact the configurational stability of the stereocenter. The development of enantioselective syntheses is therefore crucial for producing the more potent enantiomer and optimizing the therapeutic profile of chiral drug candidates.

Relationship Between Molecular Conformation, Intermolecular Interactions, and Efficacy

The efficacy of this compound derivatives is intrinsically linked to their three-dimensional molecular conformation and the non-covalent intermolecular interactions they form with their biological targets.

Intermolecular Interactions: The specific functional groups on the this compound scaffold are key to its interaction profile:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, while the fluorine atom at the 5-position can serve as a weak hydrogen bond acceptor. These interactions are highly directional and play a crucial role in ligand-receptor recognition and binding affinity.

Hydrophobic Interactions: The methyl group at the 6-position and the benzene (B151609) portion of the indole ring are hydrophobic. These regions can engage in favorable van der Waals and hydrophobic interactions with nonpolar pockets within a biological target.

π-π Stacking: The electron-rich indole nucleus is well-suited for π-π stacking interactions with aromatic amino acid side chains in the target protein, contributing significantly to binding energy and stability of the ligand-protein complex.

Molecular docking and dynamics simulations are powerful tools used to predict and analyze these interactions. By modeling how a derivative fits into a target's active site, researchers can understand the specific hydrogen bonds, hydrophobic contacts, and other forces that govern its binding affinity and, consequently, its biological efficacy. nih.gov

Future Research Directions and Translational Potential of 5 Fluoro 6 Methyl 1h Indole

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The synthesis of substituted indoles is a mature field, yet there remains a persistent need for more efficient, sustainable, and environmentally benign methodologies. scispace.comnih.gov Traditional methods often rely on harsh reaction conditions, specialized catalysts, or generate significant waste. nih.gov Future research in the synthesis of 5-fluoro-6-methyl-1H-indole and its derivatives should prioritize "green chemistry" principles. scispace.com

Key areas for development include:

Catalytic Systems: Exploring novel catalysts, such as inexpensive copper-based systems, can offer cost-effective and reliable approaches for modifying the indole (B1671886) ring. eurekalert.org The use of solid super-acid catalysts like Keggin heteropoly acids could enable reactions in aqueous media, significantly reducing the reliance on volatile organic solvents. scispace.com

Flow Chemistry: Transitioning from batch to continuous-flow synthesis can offer significant advantages in terms of safety, scalability, and efficiency for producing trifluoromethylated and other fluorinated heterocycles. acs.org

One-Pot Reactions: Developing multi-component, one-pot procedures, such as the Yonemitsu condensation, can streamline the synthesis of 3-substituted indoles, although challenges in controlling side reactions need to be addressed. nih.gov

Site-Selective Functionalization: A major challenge in indole chemistry is achieving regioselectivity, particularly at the less reactive positions of the benzene (B151609) portion of the ring system. eurekalert.orgnih.gov Developing new methods for the selective functionalization of specific carbon atoms is crucial for creating diverse analogues of this compound. Recent breakthroughs in C5-alkylation using copper catalysts represent a significant step forward. eurekalert.org

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Green Catalysis | Use of reusable, non-toxic catalysts (e.g., heteropoly acids); reactions in water. scispace.com | Reduced environmental impact, lower cost, simplified purification. |

| Flow Chemistry | Continuous processing in microreactors. acs.org | Enhanced safety, improved reaction control, easier scalability. |

| C-H Functionalization | Direct modification of carbon-hydrogen bonds. nih.gov | Step-economy (fewer synthetic steps), access to novel derivatives. |

| Photocatalysis | Use of visible light to drive reactions. acs.org | Mild reaction conditions, unique reactivity patterns. |

Exploration of New Biological Targets and Therapeutic Areas

Fluorinated indoles are known to possess a wide spectrum of biological activities, including antiviral, anti-inflammatory, and enzymatic inhibitory properties. semanticscholar.orgnih.gov The specific substitution pattern of this compound suggests it could be a valuable scaffold for developing novel therapeutics.

Future research should focus on screening this compound and its derivatives against a diverse range of biological targets. Potential therapeutic areas to explore include:

Oncology: Substituted indoles have been investigated as anti-cancer agents. chemimpex.com For instance, derivatives of 5-fluoroisatin, a related compound, have shown promise. researchgate.net The potential of this compound analogues as inhibitors of key cancer-related enzymes, such as kinases or indoleamine 2,3-dioxygenase (IDO1), warrants investigation. researchgate.netnih.gov

Infectious Diseases: Fluorinated indoles have demonstrated significant antiviral activity, for example against the Coxsackie B4 virus. nih.gov Given the urgent need for new antiviral agents, screening against a panel of viruses is a logical next step.

Inflammatory Diseases: A derivative of 6-fluoro-indole has been identified as a potent inhibitor of RIP1, a key protein in necroptosis and inflammation, suggesting potential applications in treating inflammatory liver diseases. nih.gov This highlights a potential avenue for this compound analogues.

Central Nervous System (CNS) Disorders: The indole structure is a well-known pharmacophore for CNS targets, such as serotonin (B10506) receptors. scispace.com The fluorinated isotryptamine Ro60-0175, for instance, is a potent agonist of serotonin 5-HT2B and 5-HT2C receptors. wikipedia.org Exploring the neurological activity of this compound derivatives could uncover new treatments for conditions like migraines or psychiatric disorders.

| Potential Therapeutic Area | Relevant Biological Target Class | Example from Related Indole Compounds |

| Oncology | Protein Kinases, IDO1 | Sunitinib (derived from 5-fluoroisatin) researchgate.net, 5-[¹⁸F]F-L-α-methyl tryptophan (IDO1 imaging agent) nih.gov |

| Virology | Viral Enzymes/Proteins | 5-fluoroindole-thiosemicarbazide derivatives (antiviral activity against CVB4) nih.gov |

| Inflammation | RIP1 Kinase | 5-((7-chloro-6-fluoro-1h-indol-3-yl) methyl)-3-methylimidazolidine-2,4-dione (F-nec) nih.gov |

| CNS Disorders | Serotonin Receptors | Ro60-0175 (5-HT2B/2C agonist) wikipedia.org |

Integration of Advanced Computational Methods in Drug Design for this compound Analogues

Computational chemistry and in silico drug design are indispensable tools for accelerating the discovery and optimization of new therapeutic agents. nih.gov These methods can be powerfully applied to the design of novel analogues based on the this compound scaffold.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to screen virtual libraries of this compound analogues against known biological targets to identify promising candidates for synthesis and biological testing. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods can help elucidate the relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing the SAR of a series of analogues, researchers can identify which structural modifications are most likely to improve potency and selectivity.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model based on active indole compounds can be used to design new molecules, including this compound derivatives, with a higher probability of being active.

ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. nih.gov This allows for the early identification and filtering out of molecules with poor pharmacokinetic profiles, saving time and resources.

Challenges and Opportunities in the Field of Substituted Indole Chemistry

The field of substituted indole chemistry, while rich with potential, is not without its challenges. The primary synthetic challenge remains the site-selective functionalization of the indole core, which can be difficult to control and often requires complex multi-step syntheses. nih.govnih.gov Furthermore, scaling up laboratory syntheses to an industrial scale can present new obstacles. acs.org

However, these challenges are matched by significant opportunities. The development of novel catalytic methods is continuously expanding the toolbox available to synthetic chemists, enabling the creation of previously inaccessible molecular architectures. scispace.comeurekalert.org The vast, largely unexplored biological potential of uniquely substituted indoles like this compound means that new therapeutic applications are likely waiting to be discovered. researchgate.net The convergence of advanced synthesis, high-throughput screening, and computational drug design creates a powerful platform for innovation, positioning substituted indoles to remain a vital area of research in medicinal chemistry for the foreseeable future. scispace.com

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-6-methyl-1H-indole in laboratory settings?

To synthesize this compound, researchers often modify indole scaffolds via copper-catalyzed reactions or electrophilic substitution. For example:

- Copper(I)-catalyzed cycloaddition : Adapt protocols from analogous indole derivatives, such as dissolving precursors in PEG-400/DMF with CuI catalysis, followed by extraction and column chromatography (e.g., 70:30 ethyl acetate/hexane) .

- Electrophilic fluorination : Introduce fluorine at the 5th position using fluorinating agents (e.g., Selectfluor), followed by methylation at the 6th position via alkylation .

Q. Table 1: Comparison of Reaction Parameters

| Method | Catalyst/Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| CuAAC | CuI, PEG-400/DMF | 12 hours | 42% | |

| Electrophilic fluorination | Selectfluor, CH₃CN | 24 hours | 35-50% |

Q. What safety protocols are critical for handling this compound?

Key precautions include:

- Storage : Keep in airtight containers at 2–8°C, away from heat/ignition sources .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .

- Emergency response : For accidental exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.

- Catalyst loading : Optimize CuI concentrations (0.5–2.0 mol%) to balance reaction rate and byproduct formation .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to <2 hours while maintaining yields >40% .

Q. How can structural contradictions in NMR and X-ray data be resolved?

Discrepancies between experimental and theoretical data (e.g., fluorine chemical shifts or methyl group positions) require:

Q. Table 2: Key NMR Peaks for this compound

| Proton Position | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| H-3 | 7.25 | Singlet | |

| H-7 | 6.98 | Doublet | |

| CH₃ (C-6) | 2.45 | Singlet |

Q. What mechanistic insights guide the design of this compound derivatives for bioactivity studies?

- Fluorine effects : The electron-withdrawing fluorine at C-5 enhances electrophilic reactivity, enabling selective functionalization at C-3 or C-7 .

- Methyl group sterics : The 6-methyl group may hinder planarization of the indole ring, affecting binding to biological targets (e.g., enzymes or receptors) .

Q. How can researchers address low reproducibility in synthetic protocols?

- Batch-to-batch variability : Standardize reagent purity (e.g., ≥99% CuI) and solvent drying (molecular sieves for DMF) .

- Automated monitoring : Use inline FTIR or HPLC to track reaction progress and intermediate stability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.